molecular formula C7H12ClN5<br>C7H12ClN5<br>CH3CH2NH(C3N3Cl)NHCH2CH3 B1681756 Simazine CAS No. 122-34-9

Simazine

Cat. No.: B1681756
CAS No.: 122-34-9
M. Wt: 201.66 g/mol
InChI Key: ODCWYMIRDDJXKW-UHFFFAOYSA-N
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Description

Simazine (6-chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine) is a selective triazine herbicide widely used in agriculture and non-agricultural settings for pre-emergent weed control . Its molecular formula is C₇H₁₂ClN₅, with a molecular weight of 201.657 g/mol . Structurally, this compound features a triazine ring substituted with chlorine and two ethylamino groups, contributing to its herbicidal activity and environmental persistence.

This compound has been detected in surface water and groundwater due to its moderate solubility (5 mg/L at 20°C) and mobility in soil .

Mechanism of Action

Target of Action

Simazine is a member of the triazine-derivative herbicides . Its primary targets are broad-leaved weeds and annual grasses . These plants are undesirable in cultivated fields and gardens, and this compound is used to control their growth .

Mode of Action

This compound acts by inhibiting photosynthesis . Photosynthesis is the process by which plants convert light energy, usually from the sun, into chemical energy that can be later released to fuel the organisms’ activities. By inhibiting this process, this compound prevents the plants from producing the energy they need to grow.

Biochemical Pathways

This compound affects the photosynthesis pathway in plants . It specifically inhibits the photosystem II (PSII) electron transport, disrupting the plant’s ability to produce ATP, the energy currency of the cell. This leads to the cessation of CO2 fixation, effectively starving the plant of energy .

Pharmacokinetics

In a study conducted on pregnant rats, this compound was administered via oral route at a dose of 10 mg/kg from day 15 to day 19 . The metabolic extraction ratio was estimated to be 87%, suggesting a significant first-pass effect explaining the low oral bioavailability . Blood exposure to parent compounds (this compound) was negligible (lower than 5%) compared to metabolite exposure .

Result of Action

The result of this compound’s action is the death of the targeted plants. After this compound application, weed seedlings may emerge from the soil, then turn yellow and die . This is due to the inhibition of photosynthesis, which starves the plants of the energy they need to grow .

Action Environment

This compound remains active in the soil for two to seven months or longer after application . Its effectiveness can be influenced by environmental factors such as soil type, temperature, and rainfall. For instance, this compound is sparingly soluble in water , which means its mobility and therefore its effectiveness can be affected by soil moisture levels. Furthermore, it’s worth noting that this compound is now banned in European Union states due to environmental concerns .

Biochemical Analysis

Biochemical Properties

Simazine is readily absorbed by plant roots . After entering plants, this compound acts by interfering with the enzyme systems responsible for the photolysis of water, thereby halting photosynthesis .

Cellular Effects

This compound modifies the growth, enzymatic processes, and photosynthesis in plants . It exerts mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme systems in plants. It interferes with the photolysis of water, which is a crucial step in the photosynthesis process .

Temporal Effects in Laboratory Settings

This compound and its degradation products are environmentally persistent, remaining in soil after application for several months to many years .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the sources, it is known to exert mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .

Metabolic Pathways

This compound is involved in the metabolic pathway of photosynthesis in plants. It interferes with the enzyme systems responsible for the photolysis of water .

Transport and Distribution

This compound is readily absorbed by plant roots and transported within the plant system .

Subcellular Localization

Given its role in interfering with photosynthesis, it can be inferred that this compound likely localizes to the chloroplasts, the site of photosynthesis in plant cells .

Biological Activity

Simazine is a triazine herbicide widely used in agriculture for weed control. Despite its effectiveness, this compound has raised significant concerns due to its potential biological activity and toxicity, particularly regarding endocrine disruption and reproductive health. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its effects on various biological systems, including in vitro studies, ecological impacts, and case studies.

This compound is part of the triazine family of herbicides, which function primarily by inhibiting photosynthesis in plants. Its chemical structure allows it to interfere with the electron transport chain in chloroplasts, leading to the death of target weeds. However, this compound's effects extend beyond its herbicidal properties, influencing various biological pathways in animals and humans.

Key Properties of this compound

PropertyDescription
Chemical FormulaC7H10ClN5S
Molecular Weight201.7 g/mol
SolubilityModerately soluble in water
Environmental Half-LifeVaries (up to several months)

Endocrine Disruption

This compound has been identified as an endocrine disruptor, which can interfere with hormonal functions in both wildlife and humans. Research indicates that this compound exposure can lead to reproductive disorders by affecting steroidogenesis and hormone levels.

In Vitro Studies

A study conducted on swine granulosa cells revealed that this compound at concentrations of 0.1 and 10 μM significantly increased cell viability and proliferation while impairing steroidogenesis, particularly increasing progesterone production without affecting estradiol levels . This suggests that this compound may promote certain reproductive functions while disrupting others.

Toxicological Effects

This compound has been associated with various toxicological effects across different species:

  • Reproductive Toxicity : Studies have shown that this compound can reduce fertility in birds like quail and chickens . In rats, chronic exposure resulted in histopathological changes and endocrine disruptions .
  • Developmental Toxicity : In animal models, this compound exposure during gestation led to embryolethality and developmental delays .

Case Study: Chronic Exposure in Rats

A two-year dietary exposure study on Sprague-Dawley rats indicated that this compound could induce mammary tumors specifically in females, highlighting a potential oncogenic risk . The study also noted thyroid dysfunctions at lower dose rates.

Ecological Impact

This compound's presence in aquatic environments poses risks to native species. A study assessing the ecological risk found concentrations ranging from 35 to 1150 ng/L in surface waters, indicating potential harmful effects on aquatic organisms . The herbicide's mobility in soil also raises concerns about groundwater contamination.

Table: Summary of Biological Effects of this compound

Biological EffectObserved OutcomeReference
Granulosa Cell ViabilityIncreased viability at 0.1 & 10 μM
Progesterone ProductionIncreased at 10 μM
Estradiol LevelsNo significant change
Reproductive ImpairmentReduced fertility in birds
TumorigenicityMammary tumors in female rats

Scientific Research Applications

Agricultural Applications

Simazine is predominantly used as a herbicide to control annual broadleaf and grass weeds. Its applications extend across multiple crop types:

Crop Type Application
CornPre-emergence herbicide
CitrusWeed control
Apples, Grapes, PeachesSelective weed management
Rangeland and PastureNon-selective weed control
ForestryConifer release herbicide

In the United States, this compound is also utilized to manage algae in aquatic environments such as farm ponds and fish hatcheries .

Environmental Impact

Research indicates that this compound can significantly affect soil microbial communities. A study demonstrated that this compound application inhibits nitrification processes in agricultural soils, altering the structure of ammonia-oxidizing microbial communities . The following table summarizes findings related to this compound's impact on nitrification:

This compound Concentration (μg g⁻¹) Effect on Nitrification
10Slight inhibition
50Complete inhibition after 5 days

The inhibition of nitrification can have broader implications for soil health and nutrient cycling, potentially affecting crop yields.

Toxicological Studies

This compound's safety profile has been scrutinized through various toxicological assessments. A long-term study involving Sprague-Dawley rats indicated that high doses of this compound led to significant health issues, including decreased body weight and increased incidences of mammary tumors . The following table outlines key findings from toxicological studies:

Dose (mg/kg diet) Observed Effects
0Control group
10No significant effects
100Decreased survival rates
1000Increased tumor incidence

Case Study 1: Agricultural Soil Microcosms

A study conducted on agricultural soil microcosms demonstrated the effect of this compound on ammonia-oxidizing bacteria. The results indicated that this compound at a concentration of 50 μg g⁻¹ completely inhibited the nitrification process after five days. This finding raises concerns about the long-term sustainability of soil health when using this compound as a herbicide .

Case Study 2: Environmental Monitoring

Monitoring efforts in regions such as the Netherlands and parts of the United States have detected this compound residues in groundwater and surface waters, highlighting its potential for environmental contamination. These findings underscore the importance of managing this compound application rates to mitigate ecological risks .

Q & A

Q. How can researchers detect and quantify simazine residues in environmental samples with high precision?

Basic Research Question
To detect this compound in water or soil, solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC) is widely used. For example, SPE columns packed with polystyrene-methacrylic acid/zirconium oxide composites achieve linear detection ranges of 1.0–5.0 μg/mL for this compound, with correlation coefficients (R²) exceeding 0.996 and relative standard deviations below 5.14% . Method validation should include calibration curves, spike-recovery tests, and cross-checking with fluorescence or mass spectrometry detectors for metabolites like cyanuric acid .

Q. What experimental design is recommended for assessing this compound's neurotoxic effects on dopaminergic systems in mammalian models?

Advanced Research Question
Studies on prepubertal rats (e.g., Sprague-Dawley strains) should include:

  • Dosage tiers : 12.5, 50, and 200 mg/kg/day to capture dose-response relationships.
  • Duration : 40-day exposure to cover critical developmental windows .
  • Biomarkers : Measure striatal dopamine (DA), metabolites (DOPAC, HVA), and mRNA/protein levels of Nurr1, TH, DAT, and VMAT2 via HPLC and qRT-PCR .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., SNK-q) and report effect sizes (e.g., protein level reductions of 20–40% compared to controls) .

Q. How can the COP-Compost model be applied to simulate this compound degradation in contaminated soils?

Advanced Research Question
The COP-Compost model integrates microbial activity and physicochemical parameters:

  • Calibration : Use experimental data on pyrene and this compound degradation rates to fit Monod kinetics with non-competitive substrate inhibition (e.g., inhibition constant KI=3.6mg/LK_I = 3.6 \, \text{mg/L}) .
  • Sensitivity analysis : Test parameters like initial microbial biomass and oxygen levels, which may explain >50% variance in degradation efficiency .
  • Validation : Compare simulated results with HPLC-measured residue data .

Q. How does cross-adaptation in soil microbial communities influence this compound persistence?

Advanced Research Question
Soils pre-exposed to atrazine show enhanced this compound mineralization due to shared metabolic pathways:

  • Field data : this compound persistence decreases 1.4-fold in adapted soils, with mineralization rate constants (kk) increasing 4.0-fold .
  • Methodology : Conduct 14C^{14}\text{C}-simazine tracer studies to quantify mineralization rates and lag phases (typically 4.3-fold shorter in adapted soils) .

Q. How are species sensitivity distributions (SSDs) used to assess this compound's aquatic toxicity?

Basic Research Question
SSDs for vascular/non-vascular aquatic plants are constructed by:

  • Data fitting : Use log-logistic distributions (AICc-optimized) to calculate hazard concentrations (e.g., HC05_{05} = 1.2 µg/L) .
  • Validation : Bootstrap goodness-of-fit tests (P>0.05P > 0.05) confirm model reliability .
  • Application : Compare HC05_{05} values with environmental concentrations to prioritize risk mitigation.

Q. What methodologies quantify this compound's impact on plant nitrogen metabolism?

Basic Research Question
Subtoxic this compound levels enhance nitrate reductase activity in plants (e.g., corn, rye):

  • Experimental setup : Grow plants under suboptimal nitrate (e.g., 0.5 mM KNO3_3) and measure enzyme activity via spectrophotometry .
  • Protein analysis : Use Lowry assays or micro-Kjeldahl methods; this compound increases total protein per plant by 15–30% under low-nitrogen conditions .

Q. How is this compound's carcinogenic potential evaluated in regulatory frameworks?

Basic Research Question
The IARC classifies this compound as Group 3 ("not classifiable") due to insufficient evidence:

  • Key studies : Negative results in micronucleus (mice) and sister chromatid exchange (human cells) assays .
  • Data gaps : No long-term bioassays in mammals; prioritize in vitro genotoxicity tests (e.g., Ames test + comet assay) .

Q. What kinetic models describe microbial this compound degradation under inhibitory conditions?

Advanced Research Question
For Rhodococcus rhodochrous, apply Monod kinetics with non-competitive inhibition:
μ=μmaxSKS+S+S2KI\mu = \frac{\mu_{\text{max}} \cdot S}{K_S + S + \frac{S^2}{K_I}}

where KS=0.8mg/LK_S = 0.8 \, \text{mg/L} and KI=3.6mg/LK_I = 3.6 \, \text{mg/L}. Validate with respirometry and HPLC data .

Q. How do two-stage sorption models improve this compound transport predictions in soil?

Advanced Research Question
Nonlinear two-stage models reconcile lab-field discrepancies:

  • Parameterization : Fit sorption isotherms to lab data (e.g., Kd=2.1L/kgK_d = 2.1 \, \text{L/kg}) and incorporate rate-limited desorption .
  • Validation : Compare simulated profiles with lysimeter data; RMSE improves by >50% vs. single-stage models .

Q. What experimental approaches study herbicide resistance evolution to this compound in weeds?

Advanced Research Question
For Senecio vulgaris populations:

  • Field surveys : Collect samples from farms with 3+ years of this compound use; survival rates correlate with application history (r2=0.76r^2 = 0.76) .
  • Heritability assays : Use selfing series to estimate broad-sense heritability (H2=0.15H^2 = 0.15) and identify resistant alleles .

Comparison with Similar Compounds

Chemical Structure and Physicochemical Properties

Simazine belongs to the chloro-$s$-triazine family, sharing structural similarities with atrazine (6-chloro-N-ethyl-N′-isopropyl-1,3,5-triazine-2,4-diamine) and propazine (6-chloro-N,N′-diisopropyl-1,3,5-triazine-2,4-diamine). Key differences include:

  • Substituents : this compound has ethyl groups, whereas atrazine has ethyl and isopropyl groups, and propazine has two isopropyl groups .
  • Retention Times : Chromatographic separation reveals distinct retention times:
    • HPLC : this compound (3.41 min), atrazine (3.91 min), propazine (4.56 min) .
    • GC/FID : this compound (23.66 min), atrazine (23.88 min), propazine (24.03 min) .

Table 1: Chromatographic Retention Times

Compound HPLC Retention (min) GC/FID Retention (min)
This compound 3.41 23.66
Atrazine 3.91 23.88
Propazine 4.56 24.03

Environmental Behavior and Persistence

  • Leaching Potential: this compound exhibits greater vertical mobility than atrazine, leaching up to 40 cm in soil compared to atrazine’s 20 cm .
  • Adsorption: this compound’s nonpolar nature makes it susceptible to competition with low-molecular-weight natural organic matter (NOM) for activated carbon adsorption sites, unlike polar herbicides (e.g., asulam) .
  • Degradation : Photocatalytic degradation of this compound yields intermediates like 6-hydroxy-simazine (m/z = 202) through hydroxylation and dechlorination pathways .

Table 2: Environmental Persistence Comparison

Herbicide Soil Persistence (Days) Leaching Depth (cm)
This compound ~184 40
Atrazine ~184 20
Metolachlor ~380 30

Toxicological and Health Impacts

  • Clastogenicity: At 4 ppb, this compound causes chromosomal damage comparable to atrazine at 3 ppb, suggesting similar genotoxic thresholds .

Agricultural and Microbial Interactions

Detection and Analytical Methods

  • Immunosensors: Atrazine antibodies cross-react with this compound at 90%, limiting selectivity in triazine detection .
  • Surface-Enhanced Raman Spectroscopy (SERS) : this compound and atrazine show identical SERS spectra on Au substrates but distinct profiles on Ag due to adsorption geometry differences (N3 vs. N5 binding) .

Table 4: SPR Immunosensor Reactivity

Compound Reactivity (%)
Atrazine 100
This compound 90
Atrazine-desethyl 40
Carbaryl 12

Properties

IUPAC Name

6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)
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InChI Key

ODCWYMIRDDJXKW-UHFFFAOYSA-N
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Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NCC
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Molecular Formula

C7H12ClN5, Array
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DSSTOX Substance ID

DTXSID4021268
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Molecular Weight

201.66 g/mol
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Physical Description

Simazine is a white to off-white crystalline powder. (NTP, 1992), Colorless to white crystals; [EXTOXNET], WHITE CRYSTALLINE POWDER., White to off-white crystalline powder.
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), 400 PPM IN METHANOL @ 20 °C, 3.0 ppm in n-pentane at 25 °C, Slightly sol in ethyl cellosolve, dioxane, In water, 6.2 mg/L (pH 7, 20 °C), In ethanol 570, acetone 1500, toluene 130, n-octanol 390, n-hexane 3.1 (all in mg/L, 25 °C)., Solubility in water: none
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Density

1.302 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.33 at 22 °C /as per source/, 1.3 g/cm³, 1.302
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Vapor Pressure

6.1e-09 mmHg at 68 °F (NTP, 1992), 0.00000002 [mmHg], 2.2X10-8 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 8.1x10, 6.1x10(-9)
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Color/Form

White solid, Colorless powder, Crystals from ethanol or methyl Cellosolve

CAS No.

122-34-9
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Record name Simazine [ANSI:BSI:ISO]
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Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diethyl-
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Record name SIMAZINE
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Melting Point

437 to 441 °F (NTP, 1992), 225 to 227 °C (decomp), 437-441 °F
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Synthesis routes and methods I

Procedure details

2-chloro-4-ethylamino-6-isopropylamino-s-triazine; 2-chloro-4,6-bis(3-methoxy-n-propylamino)-s-triazine; 2-methoxy-4,6-bis(isopropylamino)-s-triazine; 2-chloro-4-ethylamino-6-(3-methoxy-n-propylamino)-s-triazine; 2-methylmercapto-4,6-bis(isopropylamino)-s-triazine; 2-methylmercapto-4,6-bis(ethylamino)-2-triazine; 2-methylmercapto-4-ethylamino-6-isopropylamino-s-triazine; 2-chloro-4,6-bis(isopropylamino)-s-triazine; 2-methoxy-4-ethylamino-6-isopropylamino-s-triazine; 2-methylmercapto-4-(2-methoxyethylamino)-6-isopropylamino-s-triazine; 4-amino-6-(t-butyl)-3-(methylthio)-1,2,4-triazine-5(4H)-one;
Quantity
0 (± 1) mol
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Name
2-methylmercapto-4-(2-methoxyethylamino)-6-isopropylamino-s-triazine
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0 (± 1) mol
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[Compound]
Name
2-methylmercapto-4,6-bis(ethylamino)-2-triazine
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2-chloro-4-ethylamino-6-isopropylamino-s-triazine; 2-chloro-4,6-bis(methoxy-n-propylamino)-s-triazine; 2-methoxy-4,6-bis(isopropylamino)-s-triazine; 2-chloro-4-ethylamino-6-(3-methoxy-n-propylamino)-s-triazine; 2-methylmercapto-4,6-bis(isopropylamino)-s-triazine; 2-methylmercapto-4,6-bis(ethylamino)-2-triazine; 2-methylmercapto-4-ethylamino-6-isopropylamino-s-triazine; 2-chloro-4,6-bis(isopropylamino)-s-triazine; 2-methoxy-4-ethylamino-6-isopropylamino-s-triazine; 2-methylmercapto-4-(2-methoxyethylamino)-6-isopropylamino-s-triazine; 4-amino-6-(t-butyl)-3-(methylthio)-1,2,4-triazine-5(4H)-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methylmercapto-4-(2-methoxyethylamino)-6-isopropylamino-s-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three
Name
2-chloro-4,6-bis(methoxy-n-propylamino)-s-triazine
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0 (± 1) mol
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[Compound]
Name
2-methylmercapto-4,6-bis(ethylamino)-2-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
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Quantity
0 (± 1) mol
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Reaction Step Eleven

Synthesis routes and methods III

Procedure details

2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine; 2-methylthio-4,6-bis-ethylamino-1,3,5,-triazine; etc.
Quantity
0 (± 1) mol
Type
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Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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